BenchChemオンラインストアへようこそ!

1H-Indazole, 1-(3-pyridinyl)-

Hydrogen bond donor Membrane permeability ADME prediction

1H-Indazole, 1-(3-pyridinyl)- (CAS 588717-61-7), also named 1-pyridin-3-ylindazole, is a heterocyclic building block (C₁₂H₉N₃, MW 195.22 g/mol) composed of an indazole core N1-substituted with a 3-pyridinyl ring. Unlike unsubstituted 1H-indazole, which exists as an equilibrating mixture of 1H- and 2H-annular tautomers, the N1-substitution permanently locks the scaffold into the thermodynamically more stable 1H-tautomeric form—the 1H-tautomer is more stable than the 2H-tautomer by 3.6 kcal mol⁻¹ (MP2/6-31G**).

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 588717-61-7
Cat. No. B8630718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 1-(3-pyridinyl)-
CAS588717-61-7
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2C3=CN=CC=C3
InChIInChI=1S/C12H9N3/c1-2-6-12-10(4-1)8-14-15(12)11-5-3-7-13-9-11/h1-9H
InChIKeyUDGCKNPUEWPXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole, 1-(3-pyridinyl)- (CAS 588717-61-7): N1-Locked Indazole–Pyridine Building Block with Defined Tautomeric and Physicochemical Identity


1H-Indazole, 1-(3-pyridinyl)- (CAS 588717-61-7), also named 1-pyridin-3-ylindazole, is a heterocyclic building block (C₁₂H₉N₃, MW 195.22 g/mol) composed of an indazole core N1-substituted with a 3-pyridinyl ring . Unlike unsubstituted 1H-indazole, which exists as an equilibrating mixture of 1H- and 2H-annular tautomers, the N1-substitution permanently locks the scaffold into the thermodynamically more stable 1H-tautomeric form—the 1H-tautomer is more stable than the 2H-tautomer by 3.6 kcal mol⁻¹ (MP2/6-31G**) [1]. This single structural decision eliminates tautomeric ambiguity, fixes the H-bond donor/acceptor map, and defines the regioisomeric identity of the compound in a way that C-substituted pyridinyl-indazole regioisomers (e.g., 3-, 5-, or 6-pyridinyl-1H-indazole) cannot match, because those analogs retain a tautomerizable N1–H and consequently present a mobile H-bond donor profile .

Why Pyridinyl-Indazole Regioisomers Cannot Be Interchanged: Tautomeric, H-Bonding, and Physicochemical Consequences of N1 vs. C-Substitution for 1H-Indazole, 1-(3-pyridinyl)-


C₁₂H₉N₃ pyridinyl-indazole regioisomers share an identical molecular formula and molecular weight, but the attachment point of the pyridine ring—N1 versus C3, C5, or C6—produces fundamentally different molecular entities with distinct hydrogen-bonding capacities, lipophilicities, polar surface areas, and synthetic accessibility profiles. A C3-substituted analog such as 3-(pyridin-3-yl)-1H-indazole (CAS 1310207-72-7) retains an indazole N1–H donor (HBD = 1), whereas the N1-substituted target compound eliminates this donor (HBD = 0), altering both the H-bond donor/acceptor ratio and the computed TPSA and LogP values . Indazole N-alkylation reactions frequently yield mixtures of N1 and N2 regioisomers that require chromatographic separation; sourcing a pre-defined, regioisomerically pure N1-substituted building block avoids this separation burden and the associated yield loss [1]. Consequently, substituting one regioisomer for another without verifying these parameters risks introducing unrecognized variability in potency, selectivity, solubility, and permeability in downstream SAR campaigns.

Quantitative Differentiation Evidence: 1H-Indazole, 1-(3-pyridinyl)- vs. Closest Pyridinyl-Indazole Regioisomers


Hydrogen Bond Donor Count: Elimination of the Indazole N–H Donor vs. C3-Substituted Analog

1H-Indazole, 1-(3-pyridinyl)- (target) has zero hydrogen bond donors (HBD = 0) because N1 is substituted with the 3-pyridinyl group, completely removing the indazole N–H. In contrast, 3-(pyridin-3-yl)-1H-indazole (CAS 1310207-72-7), the most closely related C-substituted regioisomer, retains the N1–H proton and carries HBD = 1 . HBD count is a core component of Lipinski's Rule of Five and directly influences predicted passive membrane permeability; compounds with HBD = 0 generally exhibit superior permeability relative to otherwise identical structures bearing one or more donors [1].

Hydrogen bond donor Membrane permeability ADME prediction

Topological Polar Surface Area: 30.7 Ų (Target) vs. 41.57 Ų (3-(Pyridin-3-yl)-1H-indazole)

The computed topological polar surface area (TPSA) of 1H-Indazole, 1-(3-pyridinyl)- is 30.7 Ų, whereas 3-(pyridin-3-yl)-1H-indazole exhibits a TPSA of 41.57 Ų . The ~11 Ų reduction arises directly from the absence of the N–H group in the target compound. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų are considered favorable for blood–brain barrier penetration; the 26% lower TPSA of the target compound places it deeper within favorable CNS MPO parameter space [1].

Polar surface area CNS MPO score Oral bioavailability prediction

Lipophilicity (XlogP): 2.2 (Target) vs. 2.62 (3-(Pyridin-3-yl)-1H-indazole)

The computed XlogP of 1H-Indazole, 1-(3-pyridinyl)- is 2.2, compared to LogP = 2.6249 for 3-(pyridin-3-yl)-1H-indazole, a difference of approximately 0.42 log units . The lower lipophilicity of the target compound is consistent with the loss of one H-bond donor, which reduces the compound's overall polarity and shifts the partition coefficient. In lead optimization, a ΔLogP of 0.4 can meaningfully impact solubility, metabolic stability, and off-target promiscuity risk [1].

Lipophilicity LogP Drug-likeness optimization

Tautomeric Definition: Thermodynamic Locking of the 1H-Form (3.6 kcal mol⁻¹ Stabilization vs. 2H-Tautomer)

Unsubstituted 1H-indazole exists in equilibrium with the 2H-tautomer; MP2/6-31G** calculations establish that the 1H-tautomer is more stable than the 2H-tautomer by 3.6 kcal mol⁻¹ (ΔG°₂₉₈ = 4.1 kcal mol⁻¹) [1]. In 1H-Indazole, 1-(3-pyridinyl)-, N1-substitution eliminates this equilibrium altogether, permanently fixing the scaffold in the 1H form. By contrast, C-substituted analogs such as 3-(pyridin-3-yl)-1H-indazole and 6-(3-pyridinyl)-1H-indazole (CAS 885272-35-5, mp 163.5–164.3 °C) retain a tautomerizable N–H [2][3]. The absence of tautomeric ambiguity in the target compound guarantees a single, well-defined molecular species in solution and solid state, simplifying both analytical characterization and interpretation of biological assay data.

Annular tautomerism Regioisomeric purity Scaffold stability

Regiochemical Synthesis Burden: N1-Substitution Avoids N1/N2 Isomeric Mixtures

Direct N-alkylation of 1H-indazole frequently yields mixtures of N1- and N2-substituted regioisomers; the ratio depends on substituent, base, and solvent. For example, among fourteen C-3 substituted indazoles examined under standard alkylation conditions, N1-regioselectivity varied from moderate to >99% depending on the C-3 substituent [1]. By sourcing 1H-Indazole, 1-(3-pyridinyl)- as a pre-constituted, regioisomerically defined building block, the researcher bypasses this separation step entirely. C-Substituted pyridinyl-indazole regioisomers (3-, 5-, 6-pyridinyl) are typically synthesized via cross-coupling or cyclocondensation routes that also require careful regioisomeric validation, but do not face the same N1/N2 dichotomy; however, they introduce a different variable: the position of the pyridine on the benzene ring changes electronic and steric properties at the indazole core [2].

Regioselective synthesis Isomeric purity Process chemistry

Scaffold Precedent in Kinase Inhibitors: Indazole-Pyridine Series Delivers Sub-Nanomolar Akt Inhibition

The indazole-pyridine scaffold, of which 1H-Indazole, 1-(3-pyridinyl)- is the minimal N1-pyridinyl-substituted core, has been validated in the discovery of potent Akt kinase inhibitors. The optimized indazole-pyridine analog A-443654 exhibits Ki = 160 pM for Akt1 and demonstrates >20-fold selectivity over a panel of 35 other kinases, with tumor growth inhibition in mouse xenograft models [1][2]. While the target compound itself is a building block and not a fully elaborated inhibitor, it represents the core N1-pyridinyl-indazole connectivity that proved essential for achieving picomolar potency in this series. SAR studies within the indazole-pyridine Akt inhibitor series showed that modification of the indazole N1 substituent directly modulated potency by over 350-fold relative to the initial screening hit [2].

Kinase inhibitor Akt/PKB Indazole-pyridine scaffold

Recommended Application Scenarios for 1H-Indazole, 1-(3-pyridinyl)- Based on Quantified Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring a Tautomerically Locked, HBD-Free Indazole Core

For projects targeting kinases where the indazole N1–H is known or suspected to form a key hydrogen bond that contributes to off-target activity or metabolic vulnerability, 1H-Indazole, 1-(3-pyridinyl)- provides a pre-locked scaffold with HBD = 0. The validated indazole-pyridine Akt inhibitor series demonstrated >350-fold potency improvement through N1 optimization, with the lead compound A-443654 achieving Ki = 160 pM for Akt1 [1][2]. Researchers can use this building block as a direct entry point into the indazole-pyridine kinase inhibitor chemical space without the synthetic burden of N1/N2 separation [3].

CNS Drug Discovery Programs Where Low TPSA and Controlled Lipophilicity Are Critical

The target compound's TPSA of 30.7 Ų and XlogP of 2.2 place it favorably within CNS MPO parameter space (TPSA < 90 Ų, LogP 2–5) [1][2]. In comparison, 3-(pyridin-3-yl)-1H-indazole has a TPSA of 41.57 Ų and LogP of 2.62, representing an 11 Ų TPSA penalty and 0.42 LogP unit increase that may reduce CNS MPO desirability scores [3]. Medicinal chemists designing brain-penetrant kinase inhibitors or GPCR ligands should prefer the N1-substituted regioisomer for its superior predicted CNS drug-likeness profile.

Parallel Synthesis and Library Production Demanding Regioisomerically Pure Building Blocks

Indazole N-alkylation under typical parallel synthesis conditions often produces N1/N2 mixtures that require chromatographic separation, reducing throughput and yields [1]. Procuring 1H-Indazole, 1-(3-pyridinyl)- as a pre-constituted, regioisomerically defined intermediate eliminates this step and ensures that every well in a parallel library receives the same molecular entity. For CROs and medicinal chemistry groups synthesizing 96-well plate arrays for HTS follow-up, this purity assurance directly translates to more reliable SAR data and reduced resynthesis rates.

Chemical Biology Probe Development Requiring Well-Characterized, Single-Species Tool Compounds

When developing chemical probes for target validation, tautomeric or regioisomeric mixtures confound dose-response interpretation and target engagement assays. The N1-substitution of 1H-Indazole, 1-(3-pyridinyl)- eliminates annular tautomerism, ensuring a single molecular species in solution and solid state [1][2]. This property, combined with its well-defined computed descriptors (HBD = 0, HBA = 2, TPSA = 30.7 Ų, XlogP = 2.2), makes it an attractive core for probe molecules where pharmacokinetic predictability and analytical characterization are paramount [3].

Quote Request

Request a Quote for 1H-Indazole, 1-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.